4-tert-Butylthiobenzamide 4-tert-Butylthiobenzamide
Brand Name: Vulcanchem
CAS No.: 57774-77-3
VCID: VC1989317
InChI: InChI=1S/C11H15NS/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=S)N
Molecular Formula: C11H15NS
Molecular Weight: 193.31 g/mol

4-tert-Butylthiobenzamide

CAS No.: 57774-77-3

Cat. No.: VC1989317

Molecular Formula: C11H15NS

Molecular Weight: 193.31 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butylthiobenzamide - 57774-77-3

Specification

CAS No. 57774-77-3
Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
IUPAC Name 4-tert-butylbenzenecarbothioamide
Standard InChI InChI=1S/C11H15NS/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Standard InChI Key HZODWYBXBKXJLB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=S)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=S)N

Introduction

4-tert-Butylthiobenzamide, also known as 4-tert-butylbenzene-1-carbothioamide, is a chemical compound with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol . It is identified by the CAS number 57774-77-3 and the European Community number 674-679-2 . This compound is used in various chemical syntheses and has been studied for its potential applications in different fields.

Synthesis and Applications

4-tert-Butylthiobenzamide serves as a precursor in the synthesis of other compounds. For instance, it is used in the preparation of phenylthiazoles, which have shown promising antibacterial activity against multidrug-resistant bacterial pathogens . The synthesis of these derivatives often involves multiple steps, starting with the conversion of 4-tert-butylthiobenzamide into key intermediates.

Synthesis Pathway Example:

  • Starting Material: 4-tert-Butylthiobenzamide

  • Intermediate Formation: Conversion to phenylthiazole derivatives through various chemical transformations.

  • Final Products: Phenylthiazoles with tert-butyl side chains, exhibiting antibacterial properties.

Research Findings

Research on compounds derived from 4-tert-butylthiobenzamide highlights their potential in addressing microbial resistance. For example, phenylthiazoles synthesized from this compound have demonstrated rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Key Research Highlights:

  • Antibacterial Activity: Effective against MRSA and vancomycin-resistant enterococci.

  • Biofilm Disruption: Capable of disrupting mature biofilms produced by MRSA.

  • Metabolic Stability: Exhibits stability to hepatic metabolism, with a biological half-life exceeding six hours.

Safety and Hazard Information

4-tert-Butylthiobenzamide is classified under various hazard categories, including acute toxicity and skin and eye irritation. It is essential to handle this compound with appropriate safety measures to minimize exposure risks.

Hazard Classification:

Hazard CategoryDescription
Acute Tox. 4Toxic if swallowed, inhaled, or in contact with skin.
Skin Irrit. 2Causes skin irritation.
Eye Irrit. 2Causes serious eye irritation.
STOT SE 3May cause respiratory or skin irritation.

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